molecular formula C13H15NO4 B2661984 Methyl 4-(3-methoxyazetidine-1-carbonyl)benzoate CAS No. 1260758-15-3

Methyl 4-(3-methoxyazetidine-1-carbonyl)benzoate

Cat. No.: B2661984
CAS No.: 1260758-15-3
M. Wt: 249.266
InChI Key: NWWXSNBQTGTBRE-UHFFFAOYSA-N
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Description

Methyl 4-(3-methoxyazetidine-1-carbonyl)benzoate is a chemical compound with a complex structure that includes a benzoate ester and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-methoxyazetidine-1-carbonyl)benzoate typically involves multiple steps. One common method includes the esterification of 4-(3-methoxyazetidine-1-carbonyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods are designed to optimize reaction efficiency and minimize waste, often employing solid acid catalysts to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methoxyazetidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-(3-methoxyazetidine-1-carbonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Methyl 4-(3-methoxyazetidine-1-carbonyl)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with similar structural features but lacking the azetidine ring.

    Methyl 4-hydroxybenzoate: Another ester with a hydroxyl group instead of the azetidine ring.

Uniqueness

Methyl 4-(3-methoxyazetidine-1-carbonyl)benzoate is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and potential biological activities not found in simpler esters .

Properties

IUPAC Name

methyl 4-(3-methoxyazetidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-11-7-14(8-11)12(15)9-3-5-10(6-4-9)13(16)18-2/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWXSNBQTGTBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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